molecular formula C10H9N3O3 B1616267 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine CAS No. 59-35-8

4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine

Cat. No. B1616267
CAS RN: 59-35-8
M. Wt: 219.2 g/mol
InChI Key: RYBISXUKVTYYNN-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine is a chemical compound . It has been studied for its carcinogenic potency . The molecular formula of this compound is C10H9N3O3 .


Molecular Structure Analysis

The molecular weight of 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine is 219.2 . The IUPAC Standard InChI of this compound is InChI=1S/C6H8N2/c1-5-3-6(2)8-4-7-5/h3-4H,1-2H3 .

Scientific Research Applications

Antibacterial Activity

4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine has been explored for its antibacterial properties. A study by Fujita et al. (1965) synthesized derivatives of this compound to test their antibacterial activity, focusing on the reaction of 5-nitro-2-furaldehyde with the active methyl group of pyrimidines (Fujita, Yamamoto, Minami, & Takamatsu, 1965).

Electrophilic Substitution Reactions

Bozorov et al. (2013) investigated the electrophilic substitution reactions of related pyrimidine derivatives. They observed that the presence of substituents in specific positions on the pyrimidine and thiophene rings affected the direction of these reactions (Bozorov et al., 2013).

Synthesis of Functional Substitutes

Shkineva et al. (2019) described a method for synthesizing functionally substituted pyrazolo[1,5-a]pyrimidines. This research highlights the versatility of pyrimidine derivatives in creating diverse chemical libraries (Shkineva, Vatsadze, & Dalinger, 2019).

Covalent Hydration Study

Kress (1994) studied the covalent hydration of various pyrimidine-5-carboxylic acids, including 4,6-dimethyl derivatives. This research provides insight into the chemical behavior of these compounds in aqueous environments (Kress, 1994).

Interaction with Electrophilic Reagents

Ortikov (2014) explored the interaction of dimethylthieno[2,3-d]pyrimidine-4-one derivatives with electrophilic reagents, shedding light on the reactivity of these compounds under various conditions (Ortikov, 2014).

Antitumor Activity

Grigoryan et al. (2000) synthesized a series of 5-nitropyrimidines, including 4,6-disubstituted derivatives, to explore their potential antitumor activity. This research contributes to the understanding of the therapeutic potential of pyrimidine derivatives (Grigoryan, Kaldrikyan, Srkoyan, Arsenyan, Stepanyan, & Garibdzhanyan, 2000).

Quantum Chemical Studies

Mamarakhmonov et al. (2016) conducted quantum chemical studies to understand the reactions of certain pyrimidine derivatives with nitrating agents. This research offers insights into the molecular behavior and reactivity of these compounds (Mamarakhmonov, Belen’kii, Chuvylkin, & Asqarov, 2016).

properties

IUPAC Name

4,6-dimethyl-2-(5-nitrofuran-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6-5-7(2)12-10(11-6)8-3-4-9(16-8)13(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBISXUKVTYYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(O2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020496
Record name 4,6-Dimethyl-2-(5-nitro-2-furyl) pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine

CAS RN

59-35-8
Record name 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethyl-2-(5-nitro-2-furyl) pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIMETHYL-2-(5-NITRO-2-FURYL)PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8PG77S5V4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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